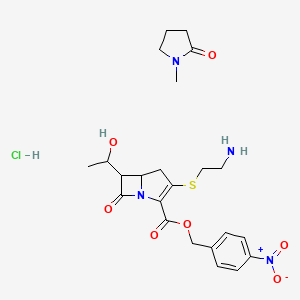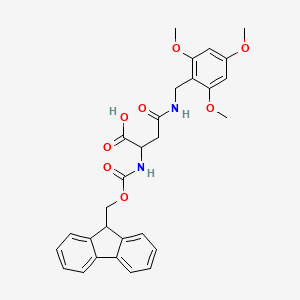![molecular formula C10H19NO5 B13386677 5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base like triethylamine. The process involves nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by elimination to yield the protected amino acid .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products: The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is widely used in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The protected amino acid can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: Industrially, the compound is used in the production of various chemicals and materials, particularly in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The resonance stabilization of the carbonyl oxygen in the Boc group facilitates its cleavage, leading to the formation of a stable carbocation .
Comparaison Avec Des Composés Similaires
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a benzyl group for protection, which is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: These compounds use a fluorenyl group for protection, which is stable under basic conditions and can be removed under mildly acidic conditions.
Uniqueness: ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
Clé InChI |
VHZWCUURDLLIRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

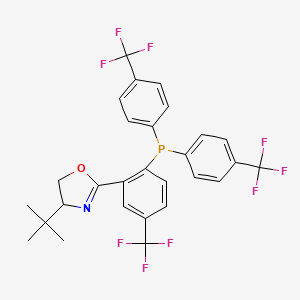
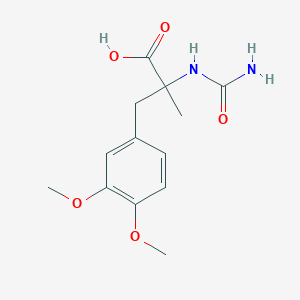
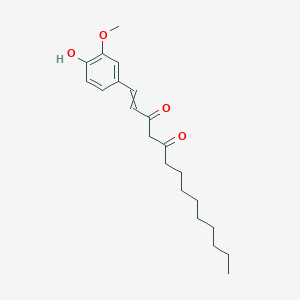
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)


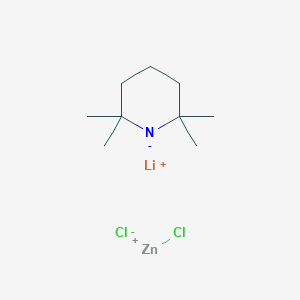
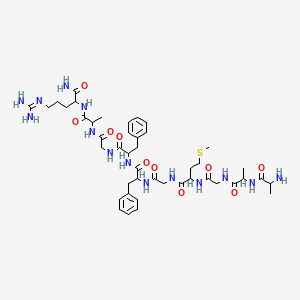
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
